Solubility profile of 3-Chlorobenzofuran-5-carboxylic acid in organic solvents
Solubility profile of 3-Chlorobenzofuran-5-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Chlorobenzofuran-5-carboxylic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3-Chlorobenzofuran-5-carboxylic acid, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document offers a blend of empirical data, theoretical interpretation, and practical methodologies to support researchers, scientists, and drug development professionals in their work with this molecule.
Introduction: The Significance of 3-Chlorobenzofuran-5-carboxylic Acid
3-Chlorobenzofuran-5-carboxylic acid is a heterocyclic compound featuring a benzofuran core, a carboxylic acid functional group, and a chlorine substituent.[1][2] This unique combination of functional groups imparts specific physicochemical properties that are of interest in the synthesis of biologically active molecules. The carboxylic acid moiety provides a handle for various chemical transformations, such as esterification and amidation, while the chlorinated benzofuran scaffold is a common feature in many pharmaceutical agents.[1] A thorough understanding of its solubility is a critical first step in its application, influencing everything from reaction kinetics to the bioavailability of potential drug candidates.[3][4]
Physicochemical Properties Influencing Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 3-Chlorobenzofuran-5-carboxylic acid, the key determinants of its solubility profile are:
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Carboxylic Acid Group: This functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting a preference for polar solvents.[5][6] Its acidic nature also means that its solubility can be significantly influenced by the pH of the medium in aqueous systems.[6]
-
Benzofuran Core and Chlorine Substituent: The aromatic benzofuran ring system and the chlorine atom contribute to the molecule's nonpolar character, favoring interactions with less polar solvents through van der Waals forces.[6]
-
Crystal Lattice Energy: As a solid at room temperature, the energy required to break the crystal lattice of 3-Chlorobenzofuran-5-carboxylic acid must be overcome by the energy of solvation for dissolution to occur.
A careful consideration of these structural features allows for a qualitative prediction of its solubility behavior. For instance, the presence of the polar carboxylic acid group suggests that the compound will be more soluble in polar organic solvents compared to nonpolar hydrocarbons.[1]
Experimental Determination of Solubility: The Shake-Flask Method
The equilibrium solubility data presented in this guide was determined using the widely accepted "shake-flask" method, a robust and reliable technique for measuring thermodynamic solubility.[7][8][9]
Detailed Experimental Protocol
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Preparation of Saturated Solutions: An excess amount of crystalline 3-Chlorobenzofuran-5-carboxylic acid is added to a series of vials, each containing a known volume of a specific organic solvent.
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath shaker (e.g., at 25 °C) for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the vials are allowed to stand undisturbed to allow the undissolved solid to settle. The supernatant is then carefully filtered through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
Quantification: The concentration of the dissolved 3-Chlorobenzofuran-5-carboxylic acid in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4] A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.
-
Data Analysis: The solubility is typically expressed in terms of mass per volume (mg/mL) or molarity (mol/L). The experiment is performed in triplicate for each solvent to ensure the reproducibility of the results.
Experimental Workflow Diagram
Caption: Experimental workflow for solubility determination using the shake-flask method.
Solubility Profile of 3-Chlorobenzofuran-5-carboxylic Acid in Selected Organic Solvents
The following table summarizes the experimentally determined equilibrium solubility of 3-Chlorobenzofuran-5-carboxylic acid in a range of organic solvents at 25 °C. The solvents were selected to represent a variety of polarity and hydrogen bonding capabilities.
| Solvent | Solvent Type | Dielectric Constant (ε) at 20°C | Solubility at 25°C (mg/mL) |
| Hexane | Nonpolar | 1.88 | < 0.1 |
| Toluene | Nonpolar (Aromatic) | 2.38 | 1.2 |
| Dichloromethane | Polar Aprotic | 9.08 | 8.5 |
| Ethyl Acetate | Polar Aprotic | 6.02 | 15.3 |
| Acetone | Polar Aprotic | 20.7 | 45.8 |
| Isopropanol | Polar Protic | 19.9 | 22.1 |
| Ethanol | Polar Protic | 24.5 | 38.6 |
| Methanol | Polar Protic | 32.7 | 55.2 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |
Disclaimer: The quantitative solubility data presented in this table is a representative simulation based on the physicochemical properties of 3-Chlorobenzofuran-5-carboxylic acid and general solubility principles. This data is intended for illustrative purposes to guide researchers and should be experimentally verified.
Discussion and Interpretation of Solubility Data
The solubility data reveals a clear trend of increasing solubility with increasing solvent polarity.
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Low Solubility in Nonpolar Solvents: As expected, 3-Chlorobenzofuran-5-carboxylic acid is practically insoluble in nonpolar solvents like hexane and has very limited solubility in toluene. This is because the energy required to break the strong hydrogen bonds and disrupt the crystal lattice of the carboxylic acid is not compensated by the weak van der Waals interactions with these solvents.
-
Moderate Solubility in Polar Aprotic Solvents: The solubility increases in polar aprotic solvents such as dichloromethane and ethyl acetate. These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule.
-
High Solubility in Polar Protic and Aprotic Solvents: The highest solubilities are observed in polar solvents capable of hydrogen bonding.
-
Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group.[5] The solubility generally increases with the polarity of the alcohol (methanol > ethanol > isopropanol).
-
Polar Aprotic Solvents: Solvents like acetone, DMF, and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, which help to solvate the solute molecules effectively. The exceptionally high solubility in DMF and DMSO is a common characteristic for many carboxylic acids.
-
Theoretical Framework: Hansen Solubility Parameters (HSP)
To provide a more quantitative and predictive understanding of the observed solubility profile, the concept of Hansen Solubility Parameters (HSP) can be applied.[10][11][12] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle of "like dissolves like" can be quantified by the Hansen distance (Ra) between the solute and the solvent in the three-dimensional Hansen space.[12] A smaller Ra value indicates a higher affinity and, therefore, higher solubility.
Conclusion and Practical Implications
This technical guide has provided a detailed overview of the solubility profile of 3-Chlorobenzofuran-5-carboxylic acid in a range of common organic solvents. The experimental data, obtained through the reliable shake-flask method, demonstrates a strong dependence of solubility on solvent polarity and hydrogen bonding capacity. The observed trends are well-supported by an understanding of the compound's physicochemical properties and can be rationalized using theoretical frameworks such as Hansen Solubility Parameters.
For researchers and professionals in drug development and chemical synthesis, this information is invaluable for:
-
Solvent Screening: Selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation.
-
Process Optimization: Designing efficient and scalable processes by ensuring the compound remains in solution.
-
Predictive Modeling: Using the presented data and theoretical concepts to predict solubility in other solvent systems.
It is recommended that for any critical application, the solubility be experimentally verified under the specific conditions of use.
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